6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine
CAS No.:
Cat. No.: VC20136416
Molecular Formula: C11H9F2N3
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
![6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine -](/images/structure/VC20136416.png)
Specification
Molecular Formula | C11H9F2N3 |
---|---|
Molecular Weight | 221.21 g/mol |
IUPAC Name | 2-(difluoromethyl)-6-pyridin-3-ylpyridin-3-amine |
Standard InChI | InChI=1S/C11H9F2N3/c12-11(13)10-8(14)3-4-9(16-10)7-2-1-5-15-6-7/h1-6,11H,14H2 |
Standard InChI Key | XXCFJYLPDWWFQS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)C2=NC(=C(C=C2)N)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine features a bipyridine system with nitrogen atoms at positions 2 and 3' of the aromatic rings. The difluoromethyl group at position 6 introduces electronegativity and metabolic stability, while the primary amine at position 5 enables hydrogen bonding with biological targets . Comparative analysis with related structures like 4-(difluoromethyl)pyridin-2-amine reveals that positional isomerism significantly influences target selectivity and pharmacokinetic profiles .
Table 1: Key Physicochemical Parameters
The difluoromethyl group contributes to enhanced membrane permeability compared to non-fluorinated analogs, as evidenced by 25% higher Caco-2 monolayer permeability in preclinical models . Quantum mechanical calculations suggest the CF₂H moiety induces a dipole moment of 1.78 D, facilitating interactions with hydrophobic kinase domains .
Synthetic Methodologies
Multi-Step Synthesis from Pyridine Precursors
The synthesis of 6-(difluoromethyl)-[2,3'-bipyridin]-5-amine typically follows a convergent approach combining Suzuki-Miyaura coupling and directed fluorination:
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Protection of 5-aminopyridine:
Boc-anhydride-mediated protection yields N-Boc-5-aminopyridine (85% yield), preventing unwanted side reactions during subsequent steps . -
Radical difluoromethylation:
Reaction with iododifluoromethane (CHF₂I) under photoredox catalysis installs the difluoromethyl group at position 6 (62% yield) . -
Bipyridine formation:
Suzuki coupling with 3-pyridinylboronic acid using Pd(PPh₃)₄ catalyst achieves biaryl linkage (78% yield) . -
Global deprotection:
Acidic cleavage with HCl/dioxane removes Boc groups, yielding the final product (91% yield) .
Table 2: Optimization of Coupling Conditions
Parameter | Value Range Tested | Optimal Condition |
---|---|---|
Catalyst Loading | 1-5 mol% Pd | 2.5 mol% Pd(PPh₃)₄ |
Temperature | 80-120°C | 100°C |
Solvent System | DMF/H₂O vs DME/EtOH | DME/EtOH (3:1) |
Reaction Time | 6-24 hrs | 12 hrs |
Scale-up challenges include controlling exothermicity during fluorination steps, requiring jacketed reactors with -10°C cooling capacity for batches >1 kg . Recent advances in continuous flow chemistry have improved yield consistency to ±3% across production scales .
Biological Activity and Mechanism
Kinase Inhibition Profile
6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine demonstrates nanomolar potency against adaptor protein-2-associated kinase 1 (AAK1), with IC₅₀ = 18 nM in enzymatic assays . Selectivity screening across 468 kinases revealed >100-fold preference for AAK1 over structurally related BMP-2-inducible kinase (BMP2K), making it a valuable pharmacological tool for studying clathrin-mediated endocytosis pathways .
Table 3: Comparative Kinase Inhibition Data
Kinase | IC₅₀ (nM) | Fold Selectivity vs AAK1 |
---|---|---|
AAK1 | 18 | 1 |
BMP2K | 2,100 | 117 |
GAK | 340 | 19 |
CDK2 | >10,000 | >555 |
Mechanistic studies using X-ray crystallography (PDB: 7T9Z) show the difluoromethyl group forms van der Waals contacts with Leu123 and Phe174 in AAK1's ATP-binding pocket, while the bipyridine system π-stacks with Tyr156 . This binding mode differs from classical Type I inhibitors by inducing a DFG-out conformation without deep pocket penetration.
Pharmacological Applications
Neuropathic Pain Management
In murine chronic constriction injury models, 6-(difluoromethyl)-[2,3'-bipyridin]-5-amine (10 mg/kg BID) reduced mechanical allodynia by 68% versus vehicle controls (p<0.001) . Pharmacodynamic analysis showed sustained AAK1 inhibition (>80% at 6 hrs post-dose) correlating with decreased neuronal μ2-adaptin phosphorylation . Phase I trials demonstrated linear pharmacokinetics (t₁/₂ = 8.2 hrs) and 92% oral bioavailability in healthy volunteers .
Toxicological Profile
Acute and Chronic Toxicity
Rodent studies revealed a no-observed-adverse-effect level (NOAEL) of 50 mg/kg/day over 28 days, with reversible hepatocyte vacuolation observed at higher doses . CYP inhibition screening showed moderate 3A4 inhibition (IC₅₀ = 4.2 μM), necessitating drug interaction monitoring in clinical use .
Parameter | Result | Species |
---|---|---|
LD₅₀ (oral) | >2,000 mg/kg | Rat |
hERG IC₅₀ | 18 μM | HEK293 cells |
Ames Test | Negative | TA98, TA100 strains |
Micronucleus Assay | Clastogenicity at ≥100 μM | CHO-K1 cells |
Comparative Analysis with Structural Analogs
Positional Isomer Effects
Replacing the 6-difluoromethyl group with 4-difluoromethyl (as in PQR530) reduces AAK1 potency by 30-fold while enhancing PI3Kα affinity 8-fold . This highlights the critical influence of substitution patterns on target engagement.
Fluorine Impact on Pharmacokinetics
Compared to non-fluorinated bipyridines, 6-(difluoromethyl)-[2,3'-bipyridin]-5-amine exhibits:
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